2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine physical properties
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine physical properties
An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine
Introduction
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with two methyl groups and a piperazine moiety. As a member of the substituted pyrimidine class, it holds significant interest for researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a key pharmacophore in numerous approved drugs, and the piperazine ring is frequently incorporated to modulate solubility, basicity, and receptor-binding interactions. Understanding the fundamental physical and chemical properties of this molecule is a critical prerequisite for its application in synthesis, biological screening, and formulation development.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine. It is designed to serve as a foundational resource for scientists, offering not only compiled data but also the rationale behind standard analytical procedures for its characterization.
Section 1: Core Physicochemical Properties
The primary physical and chemical identifiers for 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine are summarized below. This data is essential for accurate documentation, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 887686-65-9 | [1] |
| Molecular Formula | C₁₀H₁₆N₄ | [1][2][3] |
| Molecular Weight | 192.26 g/mol | [1][2][3] |
| Monoisotopic Mass | 192.137496527 Da | [1][4] |
| Appearance | White Solid (for isomer) | [2] |
The molecular formula and weight are fundamental constants derived from the compound's atomic composition. The monoisotopic mass is a precise measure crucial for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex matrices. While the appearance of the specific isomer 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is not explicitly documented in the available literature, its structural isomer, 1-(4,6-dimethyl-2-pyrimidyl)piperazine, is described as a white solid, suggesting a similar physical state.[2]
Section 2: Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for confirming the structural integrity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is not available, detailed ¹H and ¹³C NMR data has been published for its isomer, 1-(4,6-dimethyl-2-pyrimidyl)piperazine (CAS 22746-09-4). This data provides valuable insight into the expected chemical shifts for the core structural motifs.[2]
-
¹H NMR (400 MHz, DMSO-d₆):
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δ 6.35 (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (C5-H).
-
δ 3.63 (t, J = 5.00 Hz, 4H): This triplet represents the four protons on the piperazine ring adjacent to the pyrimidine ring.
-
δ 2.69 (t, J = 4.88 Hz, 4H): This triplet is assigned to the four protons on the piperazine ring adjacent to the secondary amine.
-
δ 2.20 (s, 6H): This singlet corresponds to the six protons of the two methyl groups on the pyrimidine ring.[2]
-
-
¹³C NMR (DMSO-d₆):
-
δ 166.47, 161.28, 108.37: Resonances corresponding to the carbon atoms of the dimethyl-pyrimidine ring.
-
δ 45.55, 44.46: Resonances for the carbon atoms of the piperazine ring.
-
δ 23.69: Resonance for the carbon atoms of the two methyl groups.[2]
-
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of a molecule. Predicted data for 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine indicates a monoisotopic mass of 192.1375 Da.[4] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are also available and can aid in identification in ion mobility-mass spectrometry experiments.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.14478 | 147.3 |
| [M+Na]⁺ | 215.12672 | 154.2 |
| [M-H]⁻ | 191.13022 | 146.6 |
Conceptual Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel chemical entity like 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine.
Caption: A typical workflow for the synthesis and physicochemical characterization of a research compound.
Section 3: Stability and Handling
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
Chemical Stability and Storage
Based on safety data for related piperazine compounds, 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is expected to be stable under normal laboratory conditions.[8] However, it is noted to be potentially hygroscopic and sensitive to light.[8] Therefore, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen.
-
Conditions to Avoid: Exposure to light, moist air, or water.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]
Safety and Hazard Information
According to GHS classifications reported to the ECHA, 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is considered hazardous.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| STOT Single Exposure | H335 | May cause respiratory irritation |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Section 4: Exemplary Experimental Protocols
The following protocols describe standard methodologies for determining key physical properties. These are provided as a guide for researchers to validate or determine the properties of their own samples.
Protocol 4.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is an excellent indicator of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the heat of fusion.
Caption: Workflow for determining melting point using Differential Scanning Calorimetry (DSC).
Protocol 4.2: Acquisition of ¹H and ¹³C NMR Spectra
Rationale: NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice based on data for the isomer and its ability to dissolve a wide range of organic molecules.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer (e.g., 400 MHz).
-
Tuning and Shimming: Tune the probe for the appropriate nuclei (¹H and ¹³C) and shim the magnetic field to achieve optimal resolution.
-
Acquisition (¹H):
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Acquisition (¹³C):
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and identify the peak multiplicities.
Conclusion
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine is a compound with significant potential in chemical research. This guide has consolidated the available physicochemical data, including its molecular formula, weight, and spectroscopic profile based on a closely related isomer. Furthermore, it has outlined key safety, handling, and stability considerations critical for laboratory use. The provided exemplary protocols for thermal and spectroscopic analysis serve as a practical foundation for researchers aiming to characterize this molecule. A thorough understanding of these physical properties is the cornerstone of successful and safe research, enabling its effective use in the synthesis of more complex molecules and in the exploration of its biological activities.
References
-
PubChem. 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]
-
Molbase. 2-piperazin-1-yl-pyrimidine Physical Properties. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
PubChem. 2-[4-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine. [Link]
-
Molbase. 2,4-dimethyl-6-propylpyrimidine. [Link]
-
PrepChem.com. Synthesis of 4-[2,6-Bis(2-pyridinyl)-4-pyrimidinyl]piperazine. [Link]
-
Chemsrc. 1-(2-PYRIMIDINYL) PIPERAZINE. [Link]
- Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Veeprho. 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. [Link]
-
EMBL-EBI. Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724). [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Link]
-
PubChem. 1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl. National Center for Biotechnology Information. [Link]
-
NIST. Piperazine, 1,2,4-trimethyl-. [Link]
-
NIST. Piperazine, 1,4-dimethyl-. [Link]
-
PubChem. 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Pyrimidinyl piperazine. National Center for Biotechnology Information. [Link]
Sources
- 1. 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine | C10H16N4 | CID 4778269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine (C10H16N4) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
